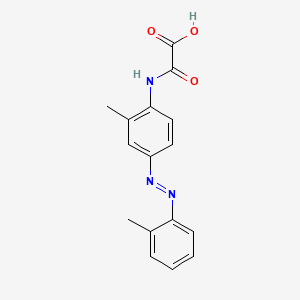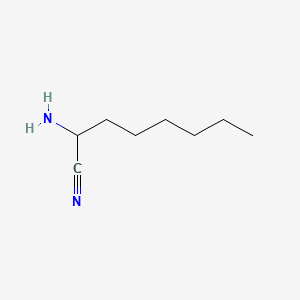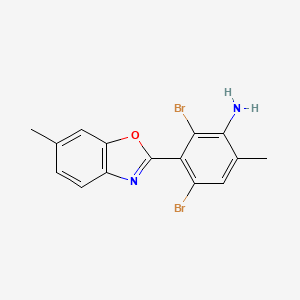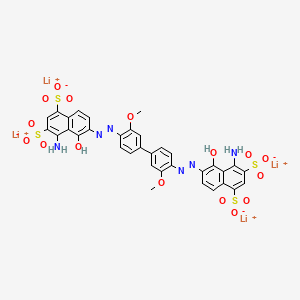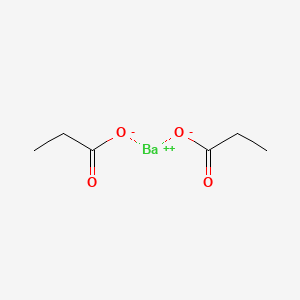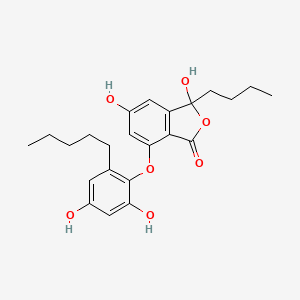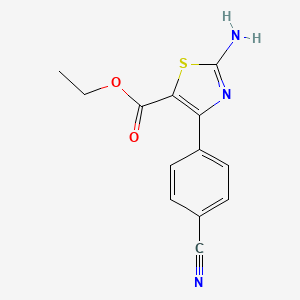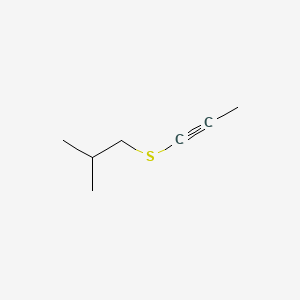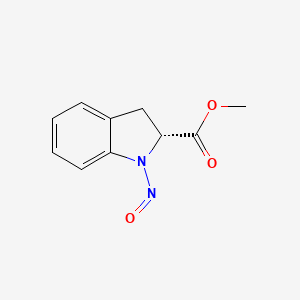
2-Indolinecarboxylicacid,1-nitroso-,methylester,(R)-(+)-(8CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Indolinecarboxylicacid,1-nitroso-,methylester,®-(+)-(8CI) is a chiral compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The compound’s unique structure, featuring an indoline core and a nitroso group, makes it an interesting subject for research and development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Indolinecarboxylicacid,1-nitroso-,methylester,®-(+)-(8CI) typically involves the following steps:
Formation of the Indoline Core: This can be achieved through cyclization reactions involving aniline derivatives.
Introduction of the Carboxylic Acid Group: This step may involve carboxylation reactions using reagents like carbon dioxide.
Esterification: The final step involves the esterification of the carboxylic acid group using methanol and acid catalysts.
Industrial Production Methods
Industrial production methods may involve optimized reaction conditions, such as temperature control, solvent selection, and the use of catalysts to enhance yield and purity. Continuous flow reactors and automated synthesis platforms may be employed for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of nitro derivatives.
Reduction: Reduction reactions can convert the nitroso group to an amino group.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as sodium borohydride or catalytic hydrogenation.
Substitution: Conditions may vary depending on the substituent, but common reagents include halogens and nucleophiles.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted indoline derivatives.
Applications De Recherche Scientifique
Chemistry
The compound can be used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology
In biological research, the compound may serve as a probe or ligand in studies involving enzyme interactions or receptor binding.
Medicine
Industry
In the industrial sector, the compound may be used in the synthesis of specialty chemicals, polymers, or materials with unique properties.
Mécanisme D'action
The mechanism of action of 2-Indolinecarboxylicacid,1-nitroso-,methylester,®-(+)-(8CI) depends on its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The nitroso group may participate in redox reactions, while the indoline core can engage in π-π interactions or hydrogen bonding.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Indolinecarboxylicacid,1-nitroso-,ethylester: Similar structure with an ethyl ester group.
2-Indolinecarboxylicacid,1-nitroso-,methylester: Non-chiral version of the compound.
2-Indolinecarboxylicacid,1-nitroso-,methylester,(S)-(-)-(8CI): Enantiomer of the compound.
Uniqueness
The ®-(+)-(8CI) configuration of the compound imparts unique chiral properties, which can influence its biological activity and interactions with other molecules. This makes it distinct from its non-chiral or enantiomeric counterparts.
Propriétés
Formule moléculaire |
C10H10N2O3 |
|---|---|
Poids moléculaire |
206.20 g/mol |
Nom IUPAC |
methyl (2R)-1-nitroso-2,3-dihydroindole-2-carboxylate |
InChI |
InChI=1S/C10H10N2O3/c1-15-10(13)9-6-7-4-2-3-5-8(7)12(9)11-14/h2-5,9H,6H2,1H3/t9-/m1/s1 |
Clé InChI |
HJKZOFFQRJGDNV-SECBINFHSA-N |
SMILES isomérique |
COC(=O)[C@H]1CC2=CC=CC=C2N1N=O |
SMILES canonique |
COC(=O)C1CC2=CC=CC=C2N1N=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Aluminum tris[tris(1-methylethyl)naphthalenesulfonate]](/img/structure/B13800527.png)
